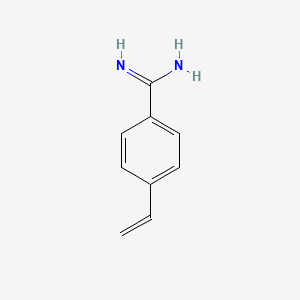![molecular formula C5H10N2OS B12573372 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane CAS No. 221124-20-5](/img/structure/B12573372.png)
7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-2-thia-1,5-diazabicyclo[331]nonane is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine and a sulfur-containing compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane involves its interaction with microbial cell walls and endotoxins. The compound exerts its antimicrobial effects through an irreversible transfer of N-methylol groups to the microbial cell wall, leading to the disruption of cell wall integrity and inhibition of microbial growth . This mechanism is particularly effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar bicyclic compound that lacks the oxygen and sulfur atoms present in 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane.
Taurolidine: A related compound with antimicrobial properties, structurally derived from taurine.
Uniqueness
This compound is unique due to its incorporation of oxygen and sulfur atoms within its bicyclic structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
221124-20-5 |
|---|---|
Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
7-oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C5H10N2OS/c1-2-9-7-3-6(1)4-8-5-7/h1-5H2 |
InChI Key |
SJBABCPSZQWVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSN2CN1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)

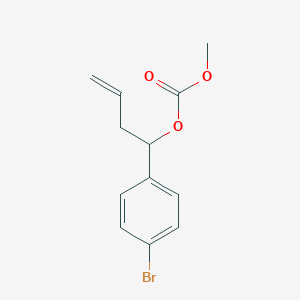
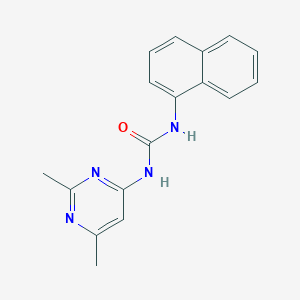
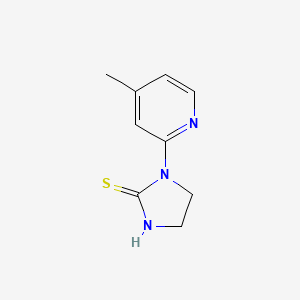
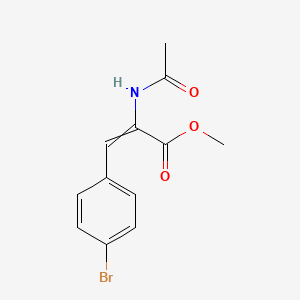
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)


![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
